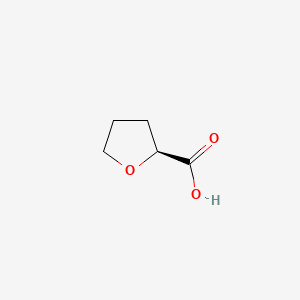
Acide 4-fluoro-3-(trifluorométhyl)benzoïque
Vue d'ensemble
Description
4-Fluoro-3-(trifluoromethyl)benzoic acid is an organic compound with the linear formula FC6H3(CF3)CO2H . It has a molecular weight of 208.11 .
Synthesis Analysis
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzoic acid involves the coupling of N,N′-dicyclohexylcarbodiimide in dry N,N-dimethylformamide . It has also been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(trifluoromethyl)benzoic acid can be represented by the SMILES stringOC(=O)c1ccc(F)c(c1)C(F)(F)F . Chemical Reactions Analysis
4-(Trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . It was also used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .Physical And Chemical Properties Analysis
4-Fluoro-3-(trifluoromethyl)benzoic acid has a melting point of 114-116 °C . It has a density of 1.5±0.1 g/cm3 and a boiling point of 256.9±40.0 °C at 760 mmHg .Applications De Recherche Scientifique
Blocs de construction fluorés
“Acide 4-fluoro-3-(trifluorométhyl)benzoïque” est utilisé comme bloc de construction fluoré dans la synthèse de divers composés organiques . La présence d'atomes de fluor rend le composé hautement réactif, lui permettant de participer à une variété de réactions chimiques.
Synthèse de benzoates de salicylanilide 4-(trifluorométhyl)
Ce composé a été utilisé dans la synthèse de benzoates de salicylanilide 4-(trifluorométhyl) via un couplage N,N′-dicyclohexylcarbodiimide dans du N,N-diméthylformamide sec . Les salicylanilides sont connus pour leur large gamme d'activités biologiques, y compris les propriétés antibactériennes, antifongiques et anti-inflammatoires.
Étalon interne en analyse GC/MS
“this compound” a été utilisé comme étalon interne lors de l'analyse ultra-trace d'acides carboxyliques aromatiques fluorés par la méthode GC/MS . L'utilisation d'un étalon interne améliore la précision et l'exactitude de l'analyse.
Recherche en chimie du fluor
En raison de sa structure et de ses propriétés uniques, “this compound” est d'intérêt dans la recherche liée à la chimie du fluor . Les composés contenant du fluor présentent souvent une réactivité et des propriétés uniques, ce qui les rend précieux dans diverses applications de recherche.
Développement de médicaments fluorés
Le composé peut être utilisé dans le développement de médicaments fluorés . L'introduction d'un groupe fluor ou trifluorométhyl dans une molécule peut modifier considérablement son activité biologique, faisant de “this compound” un outil précieux dans la conception et la découverte de médicaments.
Recherche en science des matériaux
“this compound” peut également être utilisé dans la recherche en science des matériaux . La présence d'atomes de fluor peut influencer les propriétés des matériaux, telles que leur réactivité, leur stabilité et leurs propriétés électroniques.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-Fluoro-3-(trifluoromethyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the carboxylic acid group in 4-Fluoro-3-(trifluoromethyl)benzoic acid can chelate with metal centers, such as dysprosium, leading to the formation of pH-tuneable magnetic organometallic clusters . These interactions can modulate the activity of enzymes and proteins, affecting biochemical pathways and cellular processes.
Cellular Effects
4-Fluoro-3-(trifluoromethyl)benzoic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal centers can lead to changes in cellular redox states, impacting signaling pathways and gene expression . Additionally, 4-Fluoro-3-(trifluoromethyl)benzoic acid can modulate cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 4-Fluoro-3-(trifluoromethyl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . These interactions can result in changes in the enzyme’s conformation and activity, ultimately affecting biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-3-(trifluoromethyl)benzoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 4-Fluoro-3-(trifluoromethyl)benzoic acid can have sustained effects on cellular function, with potential implications for in vitro and in vivo research.
Dosage Effects in Animal Models
The effects of 4-Fluoro-3-(trifluoromethyl)benzoic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, 4-Fluoro-3-(trifluoromethyl)benzoic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-Fluoro-3-(trifluoromethyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence biochemical pathways . These interactions can affect the overall metabolic profile of cells and tissues, with potential implications for cellular function and health.
Transport and Distribution
The transport and distribution of 4-Fluoro-3-(trifluoromethyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, 4-Fluoro-3-(trifluoromethyl)benzoic acid can localize to specific cellular compartments, influencing its biochemical activity and function.
Subcellular Localization
The subcellular localization of 4-Fluoro-3-(trifluoromethyl)benzoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can accumulate in the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular components . These localization patterns can affect the compound’s activity and function, influencing cellular processes and biochemical pathways.
Propriétés
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBPZYCJUADXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334903 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67515-55-3 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)










